molecular formula C12H19NO B15320035 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B15320035
M. Wt: 193.28 g/mol
InChI Key: OOZQJGISAAXGTB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine is a substituted phenethylamine derivative characterized by a phenyl ring with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position. The amine moiety is attached via a branched propan-1-amine chain with a methyl substituent at the β-carbon.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-9-5-6-11(14-4)10(7-9)12(2,3)8-13/h5-7H,8,13H2,1-4H3

InChI Key

OOZQJGISAAXGTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of 2-methoxy-5-methylphenol, which is then subjected to various chemical reactions to introduce the amine group and the methylpropan-1-amine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
This compound (Target Compound) C₁₂H₁₉NO 193.29 (calculated) 2-OCH₃, 5-CH₃ on phenyl Not available Predicted higher lipophilicity due to methyl and methoxy groups.
1-(2-Methoxyphenyl)-N-methyl-propan-2-amine (2-Methoxymethamphetamine) C₁₁H₁₇NO 179.26 2-OCH₃, N-CH₃ Not provided HCl salt; purity 97.3%; detected via GC-MS and FTIR.
(1S)-1-(2-Fluoro-5-methoxyphenyl)-2-methylpropan-1-amine C₁₁H₁₆FNO 197.25 2-F, 5-OCH₃ on phenyl Not provided Chiral center at C1; fluorine increases electronegativity.
2-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₇H₆BrClF₃NO 292.48 2-Br, 5-F on phenyl 1393543-60-6 Hydrochloride salt; bromine and fluorine enhance molecular weight and polarity.
2-Methyl-1-(2-methylphenyl)propan-2-amine C₁₁H₁₇N 163.26 2-CH₃ on phenyl Not available Lower molecular weight; lacks heteroatoms, increasing hydrophobicity.
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine C₁₀H₂₂N₂O 186.29 4-OCH₃ on piperidine 1096833-30-5 Piperidine ring replaces phenyl; altered steric and electronic profiles.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s methoxy and methyl groups likely enhance lipophilicity compared to halogenated analogs (e.g., bromo or fluoro substituents in ). This could influence bioavailability and membrane permeability.
  • The absence of electronegative halogens in the target compound may reduce polarity, favoring passive diffusion across biological membranes relative to 2-bromo-5-fluoro derivatives .

Steric and Electronic Modifications: The branched 2-methylpropan-1-amine chain is conserved across analogs but differs in substitution patterns on the aromatic ring or heterocycle. Fluorine in increases electronegativity and may enhance binding affinity to targets sensitive to electrostatic interactions.

Synthetic and Analytical Considerations :

  • Synthesis of such compounds often involves Friedel-Crafts alkylation, reductive amination, or catalytic coupling (e.g., Fe-catalyzed methods mentioned in ).
  • Purification techniques like column chromatography (SiO₂, EtOAc/n-pentane ) are standard for isolating enantiomerically pure forms, as seen in .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxy-5-methylphenyl)-2-methylpropan-1-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination using substituted benzaldehyde derivatives. For example:

Start with 2-methoxy-5-methylbenzaldehyde as the carbonyl precursor.

React with 2-methylpropan-1-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid) .

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Alternative routes include transition metal-free catalytic reduction of primary amides using HBPin (pinacolborane) and potassium-based catalysts, as demonstrated for structurally similar amines .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy at C2, methyl at C5 on the aromatic ring, and branching in the propan-1-amine chain). Key signals include δ 2.6–2.8 ppm (amine protons) and δ 3.8 ppm (methoxy group) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Relative retention times (RRT) for impurities can be calibrated against standards (e.g., RRT 0.4 for primary amine derivatives) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Acute Toxicity : Classified as Category 4 (H302) for oral toxicity. Use fume hoods and avoid ingestion .
  • Skin/Eye Irritation : Wear nitrile gloves and safety goggles. In case of exposure, rinse eyes with water for ≥15 minutes .
  • Respiratory Protection : Use P95 respirators if aerosolization occurs during synthesis .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. For structurally similar amines, enantiomers were resolved with retention time differences of >2 minutes .
  • Stereoselective Synthesis : Incorporate chiral auxiliaries (e.g., (R)-BINOL) during reductive amination to bias enantiomer formation .

Q. What advanced analytical strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to conflicting biological results (e.g., hydroxylation at the methyl group or demethylation of the methoxy substituent) .
  • Receptor Binding Assays : Compare binding affinities (IC50_{50}) across isoforms (e.g., serotonin vs. dopamine receptors) using radiolabeled ligands to clarify selectivity discrepancies .

Q. How do structural modifications (e.g., halogenation, methoxy positioning) affect pharmacological activity?

  • Methodological Answer :
  • SAR Studies : Substitute the 5-methyl group with halogens (e.g., Cl, F) and assess changes in receptor binding. For example, 2-(2-chlorophenyl)-2-methylpropan-1-amine showed altered selectivity profiles in neurotransmitter uptake inhibition assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors like TAAR1. Methoxy groups at C2 enhance hydrophobic interactions, while methyl at C5 reduces steric hindrance .

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